molecular formula C9H14O4 B12277520 (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12277520
M. Wt: 186.20 g/mol
InChI Key: LBTPMFNHPCCPOW-WDSKDSINSA-N
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Description

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with two carboxylic acid groups and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of dimethyl malonate with a suitable cyclobutane precursor in the presence of a strong base, such as sodium hydride, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3R)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

LBTPMFNHPCCPOW-WDSKDSINSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1C(=O)OC)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC)C(=O)O)C

Origin of Product

United States

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